2-Ethyl-5-methylpyridine

Catalytic synthesis Alkylpyridine Selectivity

2-Ethyl-5-methylpyridine (CAS 18113-81-0), also known as 5-methyl-2-ethylpyridine or 6-ethyl-3-picoline, is an alkyl-substituted pyridine derivative with the molecular formula C8H11N and molecular weight 121.18 g/mol. This compound features an ethyl group at the 2-position and a methyl group at the 5-position of the pyridine ring, classifying it among the methylpyridines.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 18113-81-0
Cat. No. B175595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methylpyridine
CAS18113-81-0
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C=C1)C
InChIInChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3
InChIKeyCOHDGTRFTKHYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water and fat
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-methylpyridine (CAS 18113-81-0): A C8H11N Methylpyridine Building Block for Pharmaceutical and Agrochemical Synthesis


2-Ethyl-5-methylpyridine (CAS 18113-81-0), also known as 5-methyl-2-ethylpyridine or 6-ethyl-3-picoline, is an alkyl-substituted pyridine derivative with the molecular formula C8H11N and molecular weight 121.18 g/mol [1]. This compound features an ethyl group at the 2-position and a methyl group at the 5-position of the pyridine ring, classifying it among the methylpyridines [2]. It is a colorless liquid with a boiling point of 172.3±9.0 °C at 760 mmHg and density of 0.9±0.1 g/cm³ . 2-Ethyl-5-methylpyridine serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, with established detection in natural matrices including coffee and crustaceans [2].

2-Ethyl-5-methylpyridine CAS 18113-81-0: Why Positional Isomers and In-Class Analogs Are Not Interchangeable in Synthesis and Analysis


The C8H11N alkylpyridine family comprises multiple positional isomers including 5-ethyl-2-methylpyridine (CAS 104-90-5), 2,3,5-collidine (2,3,5-trimethylpyridine), and various ethylmethylpyridine congeners, all sharing identical molecular formula and nearly identical molecular weight [1]. Despite this structural similarity, these isomers cannot be simply interchanged in synthetic or analytical workflows. Differences in substitution pattern fundamentally alter steric and electronic properties at the pyridine nitrogen, affecting basicity, coordination behavior with metal catalysts, and electrophoretic mobility under separation conditions [2]. In capillary electrophoresis, alkylpyridine positional isomers exhibit distinct migration behaviors despite identical van der Waals volumes, enabling their baseline resolution—a property exploited in quality control but making blind substitution analytically invalid [2]. Furthermore, regulatory hazard classifications differ substantially among isomers; 5-ethyl-2-methylpyridine carries UN Class 6.1 (toxic) and UN 2300 transport classification with documented acute toxicity upon oral, dermal, and inhalation exposure [3], whereas 2-ethyl-5-methylpyridine may present different hazard profiles requiring independent safety assessment.

2-Ethyl-5-methylpyridine CAS 18113-81-0: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Synthetic Selectivity Advantage: 97-99% Selectivity for 2-Ethyl-5-methylpyridine via Pd/Organoaluminum Catalysis Versus Lower-Selectivity Routes

A liquid-phase condensation method using aldehydes with amines in the presence of Pd combined with organoaluminum reducing agents yields 2-methyl-5-ethylpyridine (synonymous with 2-ethyl-5-methylpyridine) with a yield of 80% and selectivity of 97–99% [1]. This high selectivity contrasts with alternative gas-phase routes for related alkylpyridines, where prior art processes for 2,3,5-collidine achieved yields of only 15–37% with limited selectivity [2].

Catalytic synthesis Alkylpyridine Selectivity

Electrophoretic Mobility Differentiation: Baseline Resolution of 2-Ethyl-5-methylpyridine from Positional Isomers in Capillary Electrophoresis

In capillary electrophoresis at pH 2.5 with 40 mM lithium phosphate buffer and 15 kV applied voltage, 2-ethylpyridine exhibits a mobility of 3.447 × 10⁻⁴ cm² V⁻¹ s⁻¹ at 10 mM ionic strength, decreasing to 3.078 × 10⁻⁴ cm² V⁻¹ s⁻¹ at 100 mM ionic strength [1]. Positional isomers of alkylpyridines exhibit distinct effective hydrodynamic radii and orientation effects under the electrical field, enabling their baseline separation despite identical van der Waals volumes [1]. This property differentiates 2-ethyl-5-methylpyridine from in-class analogs in analytical settings.

Capillary electrophoresis Analytical separation Isomer resolution

Gas Chromatographic Retention Index: Kovats RI of 1033 Distinguishes 2-Ethyl-5-methylpyridine from Other C8H11N Isomers

On a packed Apiezon L non-polar column at 130 °C with helium carrier gas on Chromosorb W AW-DMCS support, 2-ethyl-5-methylpyridine exhibits a Kovats retention index of 1033 [1]. This experimentally determined value provides a reference point for distinguishing this compound from other C8H11N alkylpyridine isomers in GC-based analytical workflows.

Gas chromatography Retention index Analytical characterization

Physical Property Differentiation: Boiling Point and Density Values Distinguish 2-Ethyl-5-methylpyridine from 5-Ethyl-2-methylpyridine Isomer

2-Ethyl-5-methylpyridine (CAS 18113-81-0) exhibits a boiling point of 172.3±9.0 °C at 760 mmHg and density of 0.9±0.1 g/cm³ (predicted) , with NIST-reported boiling point of 447.15 K (174.0 °C) and estimated melting point of -70.3 °C [1]. In contrast, the positional isomer 5-ethyl-2-methylpyridine (CAS 104-90-5) exhibits a boiling point of 178.3 °C, density of 0.92 g/cm³ at 20 °C, and melting point of -70 °C [2].

Physicochemical properties Isomer comparison Quality specification

Catalytic Oxidation Differentiation: 2-Methyl-5-ethylpyridine Oxidizes to 2-Methyl-5-acetylpyridine Using Chromium-Polymer Catalysts

2-Methyl-5-ethylpyridine (synonymous with 2-ethyl-5-methylpyridine) undergoes selective oxidation to 2-methyl-5-acetylpyridine using insoluble complex oxidation catalysts comprising chromium salts bound to polymeric supports bearing pendant pyridine groups [1]. This same catalyst system also oxidizes ethylbenzene to acetophenone and Tetralin® to α-tetralone, demonstrating broad utility but with specific reactivity patterns tied to substrate structure [1].

Oxidation catalysis Heterogeneous catalysis Functionalization

2-Ethyl-5-methylpyridine CAS 18113-81-0: High-Value Application Scenarios Supported by Quantitative Evidence


Pharmaceutical Intermediate Synthesis Requiring High-Selectivity Alkylpyridine Building Blocks

Procurement of 2-ethyl-5-methylpyridine is particularly justified when synthetic routes demand high-selectivity building blocks to minimize purification overhead. The demonstrated 97–99% selectivity achievable in its synthesis via Pd/organoaluminum catalysis [1] translates directly to higher-purity starting material for downstream pharmaceutical intermediate production. Users synthesizing veratrum alkaloid derivatives—where condensation with the lithium derivative of 2-ethyl-5-methylpyridine followed by acetylation yields verarine skeleton isomers [2]—benefit specifically from the defined substitution pattern that cannot be replicated by other C8H11N isomers.

Agrochemical Research and Development with Defined Alkyl Substitution Patterns

2-Ethyl-5-methylpyridine serves as a raw material for agrochemical synthesis [1], with its specific 2-ethyl-5-methyl substitution pattern imparting distinct steric and electronic properties at the pyridine nitrogen. The compound's demonstrated detection in natural matrices including coffee and crustaceans [2] also supports its investigation in natural product chemistry and flavor/fragrance research. Unlike the 5-ethyl-2-methyl isomer which carries UN Class 6.1 toxic classification with oral, dermal, and inhalation hazards [3], 2-ethyl-5-methylpyridine may present a differentiated safety profile requiring case-by-case hazard assessment.

Analytical Method Development and Reference Standard Qualification

The established Kovats retention index of 1033 on Apiezon L non-polar GC columns [1] and the quantifiable electrophoretic mobility in capillary electrophoresis [2] provide orthogonal analytical reference points for identity confirmation. Quality control laboratories developing purity assays for alkylpyridine-containing products benefit from these validated parameters. The baseline resolution achievable between 2-ethyl-5-methylpyridine and its positional isomers in capillary electrophoresis [2] supports its use as a system suitability standard in analytical method validation protocols.

Co-Production Processes with 2,3,5-Collidine for Dual-Product Economics

Industrial procurement of 2-ethyl-5-methylpyridine may be optimized through processes that simultaneously produce both 2-ethyl-5-methylpyridine and 2,3,5-collidine via gas-phase catalytic reaction of methacrolein and methyl ethyl ketone with ammonia over silica-alumina catalysts containing cobalt, zinc, cadmium, thallium, or lead [1]. This co-production strategy yields both compounds in high yields and may offer economic advantages over single-product synthetic routes, particularly relevant for integrated manufacturing facilities serving both pharmaceutical and specialty chemical markets.

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